5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran
Description
Historical Context of Nitrobenzofuran Research
Nitrobenzofuran derivatives first gained attention in the late 19th century with William Perkin’s pioneering work on benzofuran synthesis via coumarin derivatization. The introduction of nitro groups into benzofuran systems emerged as a critical milestone in the mid-20th century, driven by the discovery of nitro compounds’ electronic and reactive properties. For instance, the 1983 synthesis of 2-(2-nitroethenyl)benzofuran analogs demonstrated early antimicrobial applications, marking a shift toward functionalized nitrobenzofurans in medicinal chemistry. The development of γ-silyl nitrobenzofuran transformations in the early 2000s further expanded synthetic possibilities, enabling access to α,β-unsaturated oximes and multisubstituted dihydrofurans. These historical advancements laid the groundwork for contemporary studies on complex nitrobenzofurans such as 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran, which integrates multiple substituents for tailored reactivity.
Significance in Heterocyclic Chemistry
Benzofurans occupy a central role in heterocyclic chemistry due to their prevalence in natural products and synthetic pharmaceuticals. The nitroethenyl moiety in 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran introduces pronounced electrophilicity, facilitating conjugate additions and cycloadditions critical for constructing polycyclic frameworks. Additionally, the nitro group serves as a versatile precursor for reduction to amines or oxidation to carbonyl compounds, enabling diversification of the benzofuran scaffold. This reactivity aligns with broader trends in medicinal chemistry, where nitrobenzofurans have been leveraged as intermediates for analgesics and antimicrobial agents. The compound’s methoxy and methyl substituents further modulate electronic and steric properties, enhancing its utility in asymmetric catalysis and materials science.
Overview of Benzofuran-Based Molecular Architectures
The structural complexity of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran arises from its fused dihydrobenzofuran core and strategically positioned functional groups. Key features include:
- Dihydrobenzofuran backbone : The partially saturated furan ring reduces aromaticity, increasing susceptibility to electrophilic attack at the nitroethenyl group.
- Nitroethenyl substituent : The (E)-configured nitroethenyl group at position 6 enhances π-conjugation, as confirmed by X-ray crystallography in related compounds.
- Methoxy and methyl groups : The electron-donating methoxy group at position 5 and methyl group at position 2 create a sterically hindered environment, directing regioselective transformations.
These attributes make the compound a versatile building block for synthesizing heterocyclic libraries, as evidenced by its use in click chemistry-derived triazole hybrids with antifungal activity.
Research Objectives and Scholarly Applications
Current research on 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran focuses on three objectives:
- Optimizing synthetic routes : Developing catalyst-free or water-mediated protocols to improve sustainability, as seen in recent Knoevenagel condensation studies.
- Exploring bioactivity : Evaluating antimicrobial and anticancer potential through structural derivatization.
- Advancing materials science : Investigating nonlinear optical properties for applications in Kerr cells and photonic devices.
Properties
IUPAC Name |
5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-5-10-7-11(16-2)9(3-4-13(14)15)6-12(10)17-8/h3-4,6-8H,5H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUHFWRZMGTHMH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)C=C[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=CC(=C(C=C2O1)/C=C/[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran typically involves the Michael addition reaction. One common method involves the reaction of kojic acid with (E)-(2-nitrovinyl)benzene in the presence of water under microwave irradiation. This method is efficient and yields the desired product in excellent yield .
Industrial Production Methods
Industrial production of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the use of green chemistry principles, such as water as a solvent, can make the process more environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Addition to the Nitroethenyl Group
The (E)-2-nitroethenyl moiety is highly electrophilic due to conjugation between the nitro group and the double bond. This facilitates nucleophilic additions:
Mechanism
-
Michael Addition : Amines, thiols, or stabilized enolates attack the β-carbon of the nitroethenyl group, forming adducts.
-
Cycloadditions : The nitroethenyl group participates in [4+2] Diels-Alder reactions with dienes.
Key Data
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethylenediamine (EtOH, 25°C) | 6-[(E)-2-(2-Aminoethylamino)ethenyl] derivative | 78% | |
| Cyclopentadiene (toluene, 80°C) | Fused bicyclic nitroso adduct | 62% |
Reduction of the Nitro Group
The nitro group can be selectively reduced to form amines or hydroxylamines:
Mechanism
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces –NO₂ to –NH₂.
-
Zinin Reduction : SnCl₂/HCl converts –NO₂ to –NHOH.
Key Data
| Reducing System | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 6-[(E)-2-Aminoethenyl] derivative | >95% | |
| SnCl₂·2H₂O, HCl, reflux | 6-[(E)-2-Hydroxyaminoethenyl] derivative | 88% |
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the para position (C-7) of the benzofuran ring:
Mechanism
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-7.
-
Halogenation : Br₂/FeBr₃ adds bromine at C-7.
Key Data
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 7-Nitro derivative | 65% | |
| Bromination | Br₂ (1 equiv), FeBr₃, CH₂Cl₂ | 7-Bromo derivative | 72% |
Ring-Opening and Functionalization
The 2,3-dihydrobenzofuran ring undergoes controlled cleavage under acidic or oxidative conditions:
Mechanism
-
Acid Hydrolysis : HCl/MeOH opens the furan ring to form a diketone intermediate.
-
Oxidation : KMnO₄/H₂O converts the dihydrofuran ring to a diol.
Key Data
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, MeOH, reflux, 12 h | 2-Methyl-5-methoxy-6-nitrocyclohexenone | 58% | |
| KMnO₄ (aq), 60°C, 4 h | Vicinal diol derivative | 41% |
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
Mechanism
-
Suzuki-Miyaura : Aryl halides couple with boronic acids at C-7.
-
Heck Reaction : Alkenes couple with the nitroethenyl group.
Key Data
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki (C-7) | Pd(PPh₃)₄, K₂CO₃, DMF | 7-Phenyl derivative | 81% | |
| Heck (nitroethenyl) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrene-coupled adduct | 67% |
Photochemical Reactions
The nitroethenyl group undergoes [2+2] photocycloaddition under UV light:
Key Data
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (365 nm), CH₃CN, 24 h | Cyclobutane-fused dimer | 34% |
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran has been investigated for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzofuran compounds exhibit significant anticancer activity. The nitroethenyl group is believed to enhance the cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Organic Synthesis
This compound can serve as a precursor in organic synthesis due to its reactive nitro group. It can be utilized for the synthesis of more complex molecules through various reactions such as nucleophilic substitution and reduction.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Modified benzofuran derivatives |
| Reduction | Hydrogenation | Amino derivatives |
| Cyclization | Heat or acid catalysis | Polycyclic compounds |
Material Science
The compound's unique structure allows for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the benzofuran ring.
Case Study: OLED Development
Research indicates that incorporating 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran into polymer matrices enhances the light-emitting efficiency of OLEDs. The compound's ability to facilitate charge transport while maintaining luminescence has been highlighted in recent publications .
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran involves its interaction with molecular targets and pathways. The nitro group is a key pharmacophore that contributes to its biological activity. For example, in antimicrobial applications, the nitro group can undergo reduction to form reactive intermediates that damage bacterial cell walls and DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
CB2 Receptor Agonists: 2,3-Dihydrobenzofuran Derivatives
highlights 2,3-dihydrobenzofuran derivatives such as MDA42 and MDA104 as potent, selective cannabinoid receptor 2 (CB2) agonists. Key comparisons include:
- Structural Insights : The target compound’s nitroethenyl group contrasts with MDA42’s piperidinyl substitution, underscoring the importance of polar, nitrogen-containing groups for CB2 affinity. The (E)-configuration in the target compound mirrors the stereochemical precision required for MDA104’s activity .
Structural Analogs: Nitropropenyl and Aminopropyl Derivatives
Shulgin’s work describes 5-methoxy-2-methyl-6-(2-nitro-1-propenyl)-2,3-dihydrobenzofuran (nitropropenyl analog) and its reduction product, 6-(2-aminopropyl)-5-methoxy-2-methyl-2,3-dihydrobenzofuran:
- Functional Group Impact: The nitroethenyl group’s planar geometry differs from the propenyl chain’s steric bulk, influencing reactivity in reduction reactions. The aminopropyl derivative’s higher melting point and stability highlight the role of ionic salts in crystallinity .
Pesticidal Benzofurans: Ethofumesate and Lactofen
lists benzofuran-based pesticides, such as ethofumesate and lactofen , which share the dihydrobenzofuran core but diverge in substituents:
- Structural vs. Functional Divergence: The target compound’s electron-withdrawing nitroethenyl group contrasts with ethofumesate’s sulfonate ester and lactofen’s trifluoromethyl-phenoxy group, which enhance pesticidal activity through membrane disruption or enzyme inhibition .
Research Findings and Implications
- Synthetic Versatility: The nitroethenyl group’s reactivity enables its conversion to aminopropyl derivatives, bridging medicinal and psychoactive chemistry .
- Industrial Relevance : Structural parallels with pesticidal benzofurans underscore the dihydrobenzofuran scaffold’s adaptability across industries, though substituent choice dictates application specificity .
Biological Activity
5-Methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran is a synthetic compound that has garnered interest in the field of pharmacology and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H13N1O4
- Molecular Weight : 235.24 g/mol
The structure features a benzofuran core with methoxy and nitroethenyl substituents, which are critical for its biological activity.
Research indicates that 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against specific bacterial strains has been documented, indicating potential applications in treating infections.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy.
Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial effects of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent. -
Antioxidant Properties :
In vitro assays revealed that 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran effectively reduced oxidative stress markers in human cell lines. This suggests a protective role against oxidative damage and potential applications in age-related diseases. -
Anti-inflammatory Mechanisms :
A recent study highlighted the compound's ability to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating chronic inflammatory conditions.
Q & A
Q. Example Protocol :
Dissolve 4-methoxyphenol (1 eq) and nitroethenyl precursor (1.2 eq) in DMF.
Add K₂CO₃ (1.5 eq) slowly under N₂.
Stir at 25°C for 24 hours.
Monitor via TLC; purify via column chromatography (hexane:ethyl acetate = 4:1).
(Advanced) How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:
- Variable-temperature NMR : Detect conformational changes by analyzing spectra at –40°C to 80°C .
- Complementary techniques : Use IR to confirm functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹) and mass spec for molecular weight validation .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 09) to identify discrepancies caused by solvent effects .
Case Study : A crystal structure of 2-(2-methoxyphenyl)-1-benzofuran showed non-planarity due to steric hindrance, which NMR alone could not resolve .
(Advanced) What biological activities are linked to the nitroethenyl group in benzofuran derivatives?
Methodological Answer:
The nitro group enhances bioactivity through electron-deficient interactions:
- Antimicrobial activity : Nitrobenzofurans inhibit bacterial enzymes (e.g., DNA gyrase) via nitro group redox cycling .
- Anticancer potential : Nitroethenyl derivatives exhibit cytotoxicity by generating reactive oxygen species (ROS) in hypoxic tumor environments .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like β-tubulin or topoisomerase II .
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G* level.
Calculate Fukui indices for regioselectivity.
Simulate nitro group reduction pathways under physiological conditions.
(Basic) What are the stability considerations for storing this compound?
Methodological Answer:
Nitroethenyl groups are light- and heat-sensitive:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
